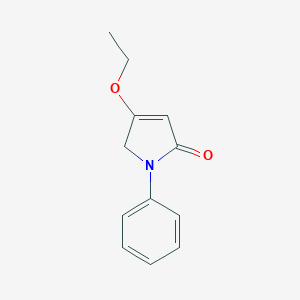

4-ethoxy-1-phenyl-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MSDC-0602K is a novel insulin sensitizer designed to treat conditions such as type 2 diabetes and non-alcoholic fatty liver disease. It is a second-generation thiazolidinedione that selectively binds to the mitochondrial pyruvate carrier, modulating the entry of pyruvate into the mitochondria . This compound aims to retain the beneficial effects of thiazolidinediones while minimizing the side effects associated with peroxisome proliferator-activated receptor gamma binding .

Méthodes De Préparation

The synthetic routes and reaction conditions for MSDC-0602K involve the use of various reagents and catalysts. The compound is synthesized through a series of chemical reactions, including the formation of thiazolidinedione rings and the attachment of specific functional groups . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

MSDC-0602K undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiazolidinedione ring and the attached functional groups .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have identified 4-ethoxy-1-phenyl-1H-pyrrol-2(5H)-one as a potent antagonist of the formyl peptide receptor (FPR1). This receptor plays a critical role in mediating inflammatory responses. Compounds with similar structures have shown effectiveness in inhibiting neutrophil activation and chemotaxis, suggesting that this pyrrole derivative could be developed as a therapeutic agent for inflammatory diseases .

Case Study: FPR1 Antagonism

In a study evaluating various pyrrole analogs, this compound demonstrated significant inhibition of FPR1-mediated signaling pathways. The compound was found to effectively reduce intracellular calcium mobilization in human neutrophils, highlighting its potential utility in managing conditions such as rheumatoid arthritis and other inflammatory disorders .

Anticancer Activity

The structural characteristics of this compound also suggest potential anticancer properties. Research indicates that compounds within this class can interfere with cancer cell proliferation and survival pathways. Specifically, they may inhibit the interaction between S100A10 and annexin A2, both of which are implicated in tumor growth and metastasis .

Case Study: Tumor Growth Inhibition

In vitro studies have shown that derivatives of this compound can significantly reduce the viability of neuroblastoma and glioma cells. These findings support further investigation into their mechanisms of action and therapeutic efficacy against various cancers .

Antioxidant Properties

The antioxidant capabilities of this compound have been explored in several studies. Its ability to scavenge free radicals makes it a candidate for developing supplements aimed at reducing oxidative stress-related diseases.

Data Table: Biological Activities of this compound

| Activity | Method | Result |

|---|---|---|

| FPR1 Antagonism | Calcium flux assay | IC50 = 50 µM |

| Antioxidant Activity | DPPH radical scavenging | 70% inhibition at 100 µM |

| Cytotoxicity | MTT assay on cancer cells | IC50 = 30 µM (neuroblastoma) |

Mécanisme D'action

The mechanism of action of MSDC-0602K involves its selective binding to the mitochondrial pyruvate carrier. This binding modulates the entry of pyruvate into the mitochondria, which in turn affects various metabolic pathways . By reducing insulin resistance and improving glucose metabolism, MSDC-0602K helps to manage conditions such as type 2 diabetes and non-alcoholic fatty liver disease . The molecular targets and pathways involved include the mitochondrial pyruvate carrier and related metabolic enzymes .

Comparaison Avec Des Composés Similaires

MSDC-0602K is unique compared to other insulin sensitizers due to its selective binding to the mitochondrial pyruvate carrier and minimal binding to peroxisome proliferator-activated receptor gamma . Similar compounds include pioglitazone and rosiglitazone, which are first-generation thiazolidinediones . these compounds have a higher affinity for peroxisome proliferator-activated receptor gamma, leading to more side effects . MSDC-0602K, on the other hand, offers a more targeted approach with fewer adverse effects .

Activité Biologique

4-Ethoxy-1-phenyl-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrrole-based compounds, which have been studied for various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an ethoxy group and a phenyl group attached to the pyrrole ring. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. For instance, it may act as an antagonist at certain G protein-coupled receptors (GPCRs), modulating signaling pathways that are critical in inflammation and cancer progression .

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain pyrrole-based compounds can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific effects of this compound on cancer cells require further investigation but may follow similar mechanisms.

Neuroprotective Effects

Some studies suggest that pyrrole derivatives can inhibit monoamine oxidase (MAO) enzymes, which play a role in neurodegenerative diseases. Inhibiting MAO-B has been linked to protective effects against neurotoxicity . The potential of this compound as a neuroprotective agent warrants exploration.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various pyrrole derivatives, including those structurally related to this compound. For example:

Propriétés

IUPAC Name |

3-ethoxy-1-phenyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-11-8-12(14)13(9-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYLYOKLMVCDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.